3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-linked methyloxazole moiety. The oxazole ring is further substituted with a 4-methoxyphenyl group (position 2) and a methyl group (position 5). This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory contexts .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-24(28-25(34-17)18-8-12-20(32-2)13-9-18)16-35-27-29-23-7-5-4-6-22(23)26(31)30(27)19-10-14-21(33-3)15-11-19/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWXHMSCHBGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone and oxazole moieties. A common synthetic route may include:
- Formation of Quinazolinone : The base structure is synthesized through condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.
- Oxazole Formation : The oxazole ring is constructed using cyclization reactions that introduce the necessary nitrogen and oxygen atoms.
- Final Modifications : The introduction of methoxy and sulfanyl groups is achieved through substitution reactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to This compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds related to this structure have shown effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 12 mg/mL, indicating strong efficacy compared to standard antibacterial drugs .
Cytotoxicity
Research has also explored the cytotoxic effects of similar compounds on cancer cell lines. For example, studies on related quinazolinone derivatives have demonstrated potential cytotoxicity against several cancer cell types, suggesting that modifications in the structure can enhance or diminish biological activity .
Case Studies
- Study on Antibacterial Properties : A study conducted by researchers at Ondo State University demonstrated that synthesized quinazolinones exhibited higher antibacterial activity than traditional antibiotics. The study involved testing against multiple bacterial strains and highlighted the effectiveness of the methoxy and sulfanyl functional groups in enhancing antimicrobial properties .
- Cytotoxicity Assessment : A separate investigation into the cytotoxic effects of quinazolinone derivatives revealed promising results against human cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction, confirming that structural modifications significantly influenced biological outcomes .
Data Table: Biological Activity Overview
| Compound Name | MIC (mg/mL) | Target Organisms | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 6 - 12 | Staphylococcus aureus, E. coli | Not reported |
| Related Quinazolinones | 20 - 40 | E. coli, MRSA | Varies by derivative |
Comparison with Similar Compounds
Research Findings and Implications
- Crystallographic Studies :
- Synthetic Accessibility: The target compound’s synthesis parallels methods in and , involving nucleophilic substitution at the quinazolinone sulfanyl position. However, the oxazole ring’s stability under reaction conditions requires careful control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
